(E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide
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Overview
Description
XMD16-144 is a small molecule inhibitor known for its ability to target multiple kinases. It has been studied extensively for its potential therapeutic applications, particularly in cancer research. The compound has a molecular mass of 457.22 and is identified by its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XMD16-144 involves several steps, starting with the preparation of intermediate compounds. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of XMD16-144 follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency and minimize costs. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
XMD16-144 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: XMD16-144 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
XMD16-144 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate cellular responses to kinase inhibition.
Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly in targeting specific kinases involved in tumor growth and proliferation.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
XMD16-144 exerts its effects by inhibiting multiple kinases, including ABL1, AURKA, AURKB, CSF1R, MAP3K2, MAP3K3, MAPK7, PIK3CG, PLK4, STK3, TAOK2, and TAOK3. The compound binds to the active site of these kinases, preventing their phosphorylation activity and subsequent signal transduction. This inhibition disrupts cellular processes such as proliferation, survival, and migration, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Similar Compounds
THZ1: Another kinase inhibitor with a similar mechanism of action, targeting cyclin-dependent kinase 7.
Flavopiridol: A broad-spectrum kinase inhibitor with applications in cancer therapy.
Dinaciclib: A potent inhibitor of cyclin-dependent kinases, used in cancer research
Uniqueness
XMD16-144 is unique in its ability to target a broad spectrum of kinases with high specificity. This makes it a versatile tool in both basic and applied research, providing insights into kinase signaling pathways and potential therapeutic targets .
Properties
Molecular Formula |
C25H27N7O2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide |
InChI |
InChI=1S/C25H27N7O2/c1-30(2)14-8-13-22(33)27-17-9-7-10-18(15-17)28-25-26-16-21-23(29-25)31(3)20-12-6-5-11-19(20)24(34)32(21)4/h5-13,15-16H,14H2,1-4H3,(H,27,33)(H,26,28,29)/b13-8+ |
InChI Key |
XGICKGXGLUYWDW-MDWZMJQESA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CC(=CC=C4)NC(=O)/C=C/CN(C)C)C |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CC(=CC=C4)NC(=O)C=CCN(C)C)C |
Origin of Product |
United States |
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